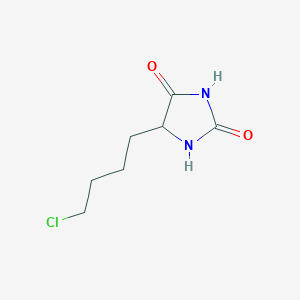

5-(4-Chlorobutyl)hydantoin

Description

Overview of Hydantoin (B18101) Scaffold Significance in Medicinal Chemistry and Organic Synthesis

The hydantoin ring, a five-membered heterocyclic structure also known as imidazolidine-2,4-dione, is a cornerstone in medicinal chemistry and organic synthesis. wisdomlib.orgthebioscan.com Its importance is underscored by its presence in several clinically used drugs, including the anticonvulsant phenytoin (B1677684), the antibiotic nitrofurantoin, and anti-cancer agents like enzalutamide. wisdomlib.orgresearchgate.netresearchgate.net The hydantoin scaffold is considered a "privileged" structure in drug discovery due to its versatile nature. researchgate.netresearchgate.net It possesses multiple sites for substitution, including two hydrogen bond donors and two acceptors, which allows for extensive modification to fine-tune its biological activity. researchgate.netnih.gov This structural flexibility enables the creation of a wide array of derivatives with diverse pharmacological properties, such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. wisdomlib.orgthebioscan.com

The synthetic accessibility of the hydantoin core through established methods like the Bucherer-Bergs reaction further enhances its appeal to medicinal chemists. wisdomlib.orgresearchgate.net This allows for the efficient production of a library of derivatives for screening and development. The stability and reactivity of the hydantoin ring make it a reliable platform for constructing complex molecules with desired therapeutic effects. chemimpex.com

Research Context of 5-Substituted Hydantoins

The discovery that 5-substituted hydantoins could suppress electrically induced convulsions in laboratory animals marked a significant milestone in their research history. jddtonline.info This led to the development of prominent antiepileptic drugs like 5,5-diphenylhydantoin (phenytoin). jddtonline.info Research has since expanded to explore a wide range of substituents at the 5-position of the hydantoin ring, leading to the discovery of compounds with various biological activities. researchgate.netjddtonline.info

The ability to introduce diverse alkyl or aryl groups at this position allows for the systematic investigation of structure-activity relationships (SAR). thebioscan.comjst.go.jp SAR studies are crucial in medicinal chemistry for understanding how specific structural modifications influence a compound's biological effects, which in turn guides the design of more potent and selective therapeutic agents. thebioscan.com The synthesis of 5-substituted hydantoins is often straightforward, with many being crystalline products that are easy to isolate and purify. jddtonline.info This facilitates the rapid generation and evaluation of new derivatives. Recent research continues to explore novel 5-substituted hydantoins, including twin-drug type symmetrical derivatives, for applications in areas like antibacterial agents. jst.go.jpnih.gov

Rationale for Investigating 5-(4-Chlorobutyl)hydantoin

The investigation of this compound is driven by its utility as a key intermediate in the synthesis of other molecules. chemimpex.com The presence of a 4-chlorobutyl substituent offers a reactive handle for further chemical modifications. cymitquimica.com This chlorobutyl group enhances the compound's lipophilicity, which can influence its solubility and ability to permeate biological membranes. cymitquimica.com

This specific hydantoin derivative serves as a versatile building block for creating a variety of bioactive molecules. chemimpex.com For instance, it is utilized in the development of pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com The chlorine atom can be displaced in nucleophilic substitution reactions, allowing for the introduction of various functional groups to create a library of new compounds for biological screening. This strategic design makes this compound a valuable tool for researchers in drug discovery and development. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorobutyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHLVOULDIXSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282003 | |

| Record name | 5-(4-Chlorobutyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40126-55-4 | |

| Record name | 40126-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Chlorobutyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 5 4 Chlorobutyl Hydantoin

Reactivity of the Hydantoin (B18101) Ring System

The hydantoin ring contains two nitrogen atoms, N-1 and N-3, which can participate in various reactions. The reactivity of these nitrogens is influenced by the two adjacent carbonyl groups, which render the N-3 proton significantly more acidic than the N-1 proton. thieme-connect.com This difference in acidity is a key factor in directing the regioselectivity of reactions involving the ring system.

N-Alkylation Reactions

Alkylation of the hydantoin ring is a common strategy for structural modification. Due to the higher acidity of the N-3 proton (pKa ≈ 9), alkylation typically occurs preferentially at this position under mild basic conditions. thieme-connect.com The use of a base like potassium carbonate can selectively deprotonate the N-3 position, allowing for nucleophilic attack on an alkyl halide. thieme-connect.comkau.edu.sa

Stronger basic conditions, often employing sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF), are generally required to achieve alkylation at the N-1 position. beilstein-journals.orgrsc.org This sequential alkylation—first at N-3 and then at N-1—is a well-established method for producing N,N'-disubstituted hydantoins. beilstein-journals.orgresearchgate.net For instance, N-3 substituted hydantoins can be further alkylated at the N-1 position using an alkylating reagent with NaH in dry DMF. beilstein-journals.org

However, direct and selective N-1 alkylation of an unprotected hydantoin is more challenging but can be achieved under specific conditions. Research has shown that using certain potassium bases, such as potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS), in tetrahydrofuran (B95107) (THF) can favor direct N-1 alkylation. jst.go.jpnih.gov The choice of base and solvent system is therefore critical in directing the outcome of the alkylation reaction.

| Position | Reactivity | Typical Conditions | Product | Reference(s) |

| N-3 | More acidic, higher reactivity | Mild base (e.g., K₂CO₃), Alkyl halide | N-3 mono-alkylated hydantoin | thieme-connect.com, kau.edu.sa |

| N-1 | Less acidic, lower reactivity | Strong base (e.g., NaH), Alkyl halide (after N-3 substitution) | N-1, N-3 di-alkylated hydantoin | beilstein-journals.org, rsc.org |

| N-1 | Selective mono-alkylation | Potassium bases (e.g., t-BuOK, KHMDS) in THF | N-1 mono-alkylated hydantoin | jst.go.jp, nih.gov |

Functional Group Modifications on the Imidazolidinedione Core

The imidazolidine-2,4-dione core can undergo various modifications beyond N-alkylation. The carbonyl groups of the hydantoin ring can be targeted for chemical transformation. For example, one of the carbonyl oxygen atoms can be replaced with a sulfur atom to form a 2-thio- or 4-thiohydantoin derivative. This thionation is typically accomplished using reagents like Lawesson's reagent.

The entire hydantoin ring can also be cleaved through hydrolysis. Under harsh acidic or basic conditions, hydrolysis of the amide bonds can occur, leading to the formation of an α-amino acid. For instance, hydantoin itself reacts with hot, dilute hydrochloric acid to yield glycine. atamanchemicals.com This reactivity is fundamental to the use of hydantoins as precursors in amino acid synthesis. google.commdpi.com

Additionally, the core structure is integral to the formation of fused heterocyclic systems. The nitrogen atoms of the hydantoin ring can act as internal nucleophiles in cyclization reactions, leading to the creation of bicyclic and polycyclic scaffolds. researchgate.netmdpi.com

Reactivity of the 4-Chlorobutyl Side Chain

The 4-chlorobutyl group attached at the C-5 position of the hydantoin ring is a reactive alkyl halide moiety. The primary mode of reactivity for this side chain is nucleophilic substitution, where the chlorine atom acts as a leaving group.

Nucleophilic Substitution Reactions of the Chlorobutyl Moiety

The carbon atom bonded to the chlorine in the 4-chlorobutyl side chain is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at the terminus of the side chain. Common nucleophilic substitution reactions involve amines, phenols, thiols, and other nucleophilic agents.

A notable example of this reactivity is in the synthesis of the drug Cilostazol. In one synthetic route, the chlorine atom of a related tetrazole derivative, 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, is displaced by the phenoxide ion of 6-hydroxy-3,4-dihydroquinolinone. google.comchemicalbook.comjustia.com This reaction is typically carried out in the presence of a base such as potassium hydroxide (B78521) or potassium carbonate in a suitable solvent like ethanol (B145695). google.comchemicalbook.com The reactivity of 5-(4-chlorobutyl)hydantoin is expected to be analogous, allowing its 4-chlorobutyl side chain to be functionalized by ether linkages through Williamson ether synthesis with various alcohols or phenols.

These substitution reactions are crucial for creating derivatives with modified properties, such as increased lipophilicity or the introduction of new pharmacophores. chemimpex.com

Intramolecular Cyclization Pathways Involving the Chlorobutyl Group

The 4-chlorobutyl side chain can participate in intramolecular cyclization reactions with the nucleophilic nitrogen atoms of the hydantoin ring. In such a pathway, one of the hydantoin nitrogens (N-1 or N-3) can act as an internal nucleophile, attacking the electrophilic carbon at the other end of the chlorobutyl chain, displacing the chloride ion.

This type of reaction leads to the formation of a fused bicyclic system, where a new six-membered ring is fused to the original hydantoin ring. mdpi.comresearchgate.net For example, intramolecular cyclization involving the N-1 nitrogen would result in a pyrido[1,2-a]imidazolidine-dione derivative. The feasibility and outcome of such cyclizations often depend on the reaction conditions, including the base used and the substitution pattern on the hydantoin ring itself. Studies on related alkenyl hydantoins have shown that intramolecular cyclization is a viable route to fused bicyclic systems, often proceeding in a regioselective manner. mdpi.comresearchgate.net

Derivatization Strategies for Structural Modification and Activity Enhancement

This compound serves as a versatile scaffold for creating diverse chemical libraries for drug discovery and other applications. mdpi.comresearchgate.netmalariaworld.org The dual reactivity of the hydantoin ring and the chlorobutyl side chain allows for a multitude of derivatization strategies aimed at modifying the molecule's structure to enhance its biological activity. chemimpex.com

Strategies often involve a combination of the reactions described previously. For example, a common approach is to first perform a nucleophilic substitution on the chlorobutyl chain to introduce a desired moiety, followed by N-alkylation of the hydantoin ring to further modify the structure and physicochemical properties. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 5-(4-chlorobutyl)hydantoin by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific, experimentally-derived spectra for this exact compound are not publicly available in the cited research, analysis of its known structure allows for the prediction of its NMR features. For related hydantoin (B18101) derivatives, spectra are often recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.netbas.bg

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the hydantoin ring (N-H and C-H at the C5 position) and for the four methylene (B1212753) groups (-CH₂-) of the chlorobutyl side chain. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration (proton count) of each signal would confirm the structure. Protons closer to electronegative atoms like chlorine, oxygen, and nitrogen are expected to appear at a higher chemical shift (downfield).

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals would be anticipated: two for the carbonyl carbons (C=O) in the hydantoin ring, one for the C5 carbon attached to the side chain, and four for the carbons of the chlorobutyl group. The carbonyl carbons typically resonate at the highest chemical shifts (150-180 ppm). bas.bgslideshare.net

A summary of expected NMR signals is presented below.

| Expected ¹H-NMR Signals | Expected ¹³C-NMR Signals |

| N-H protons (hydantoin ring) | C=O carbons (hydantoin ring) |

| C5-H proton (hydantoin ring) | C5 carbon (hydantoin ring) |

| -CH₂- (butyl chain, 4 signals) | -CH₂- carbons (butyl chain, 4 signals) |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., HR-TOF-MS ES+, GC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights from the fragmentation patterns of this compound. High-Resolution Time-of-Flight Mass Spectrometry with an electrospray ionization source (HR-TOF-MS ES+) can provide an extremely accurate mass measurement, confirming the elemental composition. The expected exact mass for the molecular ion [M+H]⁺ would be calculated based on the masses of the most abundant isotopes.

While a specific mass spectrum for this compound is not available in the searched literature, general fragmentation patterns for alkyl halides and heterocyclic compounds can be predicted. libretexts.orgscienceready.com.aulibretexts.org Common fragmentation would likely involve the loss of the chlorine atom or cleavage of the butyl side chain. Gas Chromatography-Mass Spectrometry (GC-MS) could also be utilized, providing separation of the compound before it enters the mass spectrometer.

For a related compound, 5-(4'-chlorobenzylidene) hydantoin, HR-TOF-MS ES+ was successfully used to confirm its structure. researchgate.net

Table of Expected Mass Spectrometry Data:

| Technique | Information Provided | Expected Value for C₇H₁₁ClN₂O₂ |

|---|---|---|

| Mass Spectrometry | Molecular Weight | 190.63 (average) |

| High-Resolution MS | Exact Mass of [M+H]⁺ | ~191.0587 (calculated) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. Spectra are often recorded using a potassium bromide (KBr) pellet. researchgate.net

The IR spectrum of this compound is expected to show characteristic absorption bands confirming its structure. For instance, the hydantoin ring would be identified by strong absorptions from the carbonyl (C=O) groups and stretching vibrations from the N-H bonds. The alkyl chain (C-H bonds) and the carbon-chlorine bond (C-Cl) would also produce distinct signals.

A study on a similar molecule, 5-(4'-chlorobenzylidene) hydantoin, identified strong C=O absorption between 1733 and 1795 cm⁻¹. researchgate.net The parent hydantoin structure also shows characteristic peaks for N-H and C=O groups. nist.gov

Table of Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3200 - 3400 (broad) |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Carbonyl (C=O) | Stretch | 1700 - 1780 (strong) |

| Carbon-Nitrogen (C-N) | Stretch | 1350 - 1450 |

Ultraviolet (UV) Spectroscopy for Electronic Structure Characterization

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, providing information about its electronic transitions. The wavelength of maximum absorption (λmax) is related to the types of chromophores present. The hydantoin ring itself contains carbonyl groups, which are known chromophores. While specific UV data for this compound is not documented in the available sources, data for the parent hydantoin molecule shows a UV absorption profile. uit.no The presence of the chlorobutyl substituent is not expected to significantly alter the electronic structure of the primary hydantoin chromophore, so similar absorption characteristics would be anticipated.

X-ray Diffraction Analysis for Solid-State Structure Determination

Although a crystal structure for this compound has not been reported in the searched literature, analysis of a related compound, (Z)-5-(4-chlorobenzylidene)imidazolidine-2,4-dione, revealed a monoclinic crystal system and a non-planar conformation for the hydantoin ring. Such an analysis for this compound would confirm the exact spatial arrangement of the chlorobutyl chain relative to the hydantoin ring.

Chromatographic Methods for Purity Assessment and Separation (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. Thin-Layer Chromatography (TLC) is a common, rapid method for this purpose.

In TLC, the compound is spotted on a solid stationary phase (like silica (B1680970) gel) and a liquid mobile phase is allowed to ascend the plate. The compound's polarity determines how far it travels, a value represented by the Retention Factor (Rf). Purity is indicated by the presence of a single spot. While specific TLC conditions (mobile phase composition and resulting Rf value) for this compound are not specified in the literature found, commercial suppliers guarantee a purity of at least 97%, which is typically verified by such chromatographic methods or titration. avantorsciences.comchemsrc.com

Theoretical and Computational Investigations of 5 4 Chlorobutyl Hydantoin

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are cornerstone techniques in computational drug discovery used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). nih.gov This process is crucial for understanding the mechanism of action and for designing new, more potent therapeutic agents. nih.gov The general workflow involves preparing the 3D structures of both the ligand, 5-(4-Chlorobutyl)hydantoin, and the target receptor. Computational tools like AutoDock are then used to explore possible binding modes of the ligand within the receptor's active site, employing algorithms such as the Lamarckian Genetic Algorithm. nih.gov A scoring function estimates the binding free energy for each pose, with lower energy values indicating more favorable interactions. nih.gov

For hydantoin (B18101) derivatives, docking studies have been successfully used to elucidate interactions with various biological targets, including serotonin (B10506) receptors. nih.govmdpi.com In such studies, key interactions often involve hydrogen bonds between the hydantoin ring's N-H and C=O groups and polar residues in the receptor's binding pocket. The flexible 4-chlorobutyl side chain of this compound can explore hydrophobic pockets within the active site, contributing to binding affinity. The results from docking simulations can guide the rational design of new derivatives with improved selectivity and efficacy. wu.ac.th

Table 1: Illustrative Molecular Docking Results for a Hydantoin Derivative This table presents hypothetical data based on typical findings for similar compounds to illustrate the outputs of a docking study.

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -7.8 | SER-123, ASN-150 | Hydrogen Bond |

| Inhibitory Constant (Ki, µM) | 2.5 | TRP-210 | Pi-Alkyl |

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. nih.gov These methods can determine the distribution of electron density, molecular orbital energies, and other parameters that govern the molecule's stability and chemical reactivity. For this compound, DFT calculations at a level like B3LYP/6-311G(d,p) can be performed to optimize its geometry and compute key electronic descriptors. nih.gov

Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-deficient regions of the molecule, identifying sites prone to electrophilic or nucleophilic attack. This information is vital for understanding how the molecule might interact with biological targets or participate in chemical reactions.

Table 2: Predicted Quantum Chemical Parameters for this compound This table contains theoretical data that would be expected from quantum chemical calculations.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measures overall polarity |

Conformational Analysis of this compound and its Derivatives

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in a molecule. Computational methods, such as a combination of Monte Carlo and Molecular Mechanics (MM) approaches, are employed to systematically explore the molecule's conformational space. nih.gov

The key source of flexibility in this compound is the butyl side chain, which has several rotatable single bonds. By rotating these bonds and calculating the potential energy of each resulting structure, a conformational energy map can be constructed. This analysis reveals the preferred spatial orientations (conformers) of the chlorobutyl group relative to the rigid hydantoin ring. Identifying the global minimum energy conformer, as well as other low-energy conformers, is crucial because the conformation that binds to a biological receptor (the "bioactive conformation") is often one of these stable forms. nih.gov This knowledge is essential for understanding structure-activity relationships and for designing rigid analogs that lock the molecule in its bioactive shape.

Table 3: Hypothetical Torsional Angle Analysis for the Butyl Chain This table illustrates how conformational preferences around a specific bond in the chlorobutyl chain might be presented.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 60 | 0.8 | Gauche |

| 180 | 0.0 | Anti (Most Stable) |

Prediction of ADME-Tox Parameters and Drug-Likeness

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic profile of a compound, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity (Tox). mdpi.com Computational models provide a rapid and cost-effective means of predicting these properties. "Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. nih.gov

A widely used guideline for oral bioavailability is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and hydrogen bond donors and acceptors. nih.gov Another metric is the Quantitative Estimate of Druglikeness (QED), which provides a score from 0 to 1 based on the distribution of key molecular properties in approved drugs. nih.gov For this compound, these parameters can be calculated from its chemical structure to provide an initial assessment of its potential as a drug candidate. Further in silico analysis can predict properties such as blood-brain barrier permeability, interaction with cytochrome P450 enzymes (important for metabolism), and potential for hepatotoxicity. mdpi.com

Table 4: Calculated Drug-Likeness and ADME Properties for this compound

| Property | Value | Lipinski's Rule of Five Guideline | Status |

|---|---|---|---|

| Molecular Weight | 190.63 g/mol | < 500 | Pass |

| logP (octanol-water) | 0.8 | < 5 | Pass |

| Hydrogen Bond Donors | 2 | < 5 | Pass |

| Hydrogen Bond Acceptors | 2 | < 10 | Pass |

| QED Score | 0.58 | 0-1 (higher is better) | Favorable |

In Silico Toxicity Simulation

Assessing the potential toxicity of a chemical early in the development process is crucial to minimize late-stage failures. In silico toxicology utilizes computational models to predict adverse effects before a compound is synthesized or tested in animals. researchgate.net These methods generally involve five steps: data gathering, calculation of molecular descriptors, model generation, model evaluation, and interpretation. nih.gov

The primary approaches include Quantitative Structure-Activity Relationship (QSAR) models and expert systems. QSAR models are statistical models that correlate molecular descriptors (e.g., structural fragments, physicochemical properties) with a specific toxicity endpoint, such as mutagenicity, carcinogenicity, or skin sensitization. Expert systems are rule-based models derived from known toxicological knowledge. researchgate.net For this compound, these tools can be used to screen for potential structural alerts—substructures known to be associated with toxicity. The predictions can help prioritize compounds for further experimental testing and guide the design of safer alternatives.

Table 5: Illustrative In Silico Toxicity Predictions This table shows hypothetical predictions for various toxicity endpoints based on computational models.

| Toxicity Endpoint | Prediction | Confidence Level | Model Type |

|---|---|---|---|

| Mutagenicity (Ames) | Negative | High | QSAR |

| Carcinogenicity | Low Concern | Medium | Structural Alert |

| Skin Sensitization | Potential Sensitizer | Medium | Read-Across |

Biological and Pharmacological Relevance of 5 4 Chlorobutyl Hydantoin and Its Derivatives

Broad Spectrum Biological Activities of Hydantoin (B18101) Derivatives

Hydantoin and its derivatives are recognized for their diverse pharmacological properties. jddtonline.infojddtonline.info These compounds have been extensively studied and developed into clinically approved drugs for various conditions. ekb.eg The versatility of the hydantoin structure allows for chemical modifications that lead to a wide range of biological actions, including anticonvulsant, antimicrobial, antiviral, anticancer, and analgesic effects. jddtonline.infojddtonline.info Furthermore, their utility extends beyond medicine into agriculture as plant growth regulators and pesticide intermediates. nih.govchemimpex.com

Anticonvulsant Properties

Hydantoin derivatives are perhaps most renowned for their use as anticonvulsant drugs. jddtonline.infopcbiochemres.com They are particularly effective against partial and tonic-clonic seizures. pcbiochemres.compcbiochemres.com The archetypal drug in this class is Phenytoin (B1677684) (5,5-diphenylhydantoin), which has been a mainstay in epilepsy therapy for decades. pcbiochemres.compcbiochemres.com Other notable hydantoin-based anticonvulsants include Ethotoin and Mephenytoin. pcbiochemres.com

The primary mechanism of action for anticonvulsant hydantoins involves the stabilization of neuronal membranes. pcbiochemres.com Phenytoin, for example, exerts its effect on the motor cortex, where it inhibits the spread of seizure discharge. pcbiochemres.com It achieves this by blocking voltage-gated sodium channels in a use-dependent manner, thereby limiting the high-frequency repetitive firing of neurons that underlies seizure activity. pcbiochemres.com

Research into novel hydantoin derivatives continues to yield compounds with promising anticonvulsant activity. Studies have explored various structural modifications to enhance efficacy and reduce side effects. For instance, the synthesis of hybrids between phenytoin and other heterocyclic moieties like thiosemicarbazide (B42300) and 1,2,4-triazole (B32235) has resulted in compounds with significant protection in preclinical models such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests. pcbiochemres.com One study identified 1-phenyl-3-(o-chloro-p-sulfonamide-phenyl)-hydantoin as having the best activity against electroshock-induced seizures. nih.gov

Table 1: Examples of Hydantoin Derivatives with Anticonvulsant Activity

| Compound/Derivative | Test Model | Observed Effect | Reference |

|---|---|---|---|

| Phenytoin | Partial and tonic-clonic seizures | Effective against seizures, stabilizes neuronal membrane | pcbiochemres.compcbiochemres.com |

| Ethotoin | Epilepsy | Commonly used in therapy | pcbiochemres.com |

| Mephenytoin | Epilepsy | Commonly used in therapy | pcbiochemres.com |

| Phenytoin-thiosemicarbazide hybrids | scPTZ test | High protection (80%) at 100 mg/kg | pcbiochemres.com |

| 1-phenyl-3-(o-chloro-p-sulfonamide-phenyl)-hydantoin | Electroshock seizures | Best anticonvulsant activity in the series | nih.gov |

| 5,5-diphenylhydantoin (DPH) and 5-arylidene-hydantoin (BZH) based bicyclic derivatives | Preliminary pharmacological tests | Some anticonvulsant activities | pcbiochemres.com |

| Hydantoins of DL-tryptophan and DL-β-phenyl-α-alanine | Maximal electroshock and pentylenetetrazole tests | Exhibit anticonvulsant effects | ffhdj.com |

Antimicrobial and Antifungal Potentials

The hydantoin scaffold is a key feature in a number of compounds exhibiting significant antimicrobial and antifungal properties. ekb.egthebioscan.com These derivatives have demonstrated activity against a wide spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. thebioscan.com

The mechanisms underlying their antimicrobial action are diverse. Some hydantoin derivatives interfere with the synthesis of the bacterial cell wall, while others disrupt protein synthesis or compromise the integrity of the microbial cell membrane, leading to cell death. thebioscan.com For instance, N-benzyl-substituted hydantoins have shown enhanced activity due to increased hydrophobic interactions with bacterial cell membranes. thebioscan.com

In the realm of antifungal agents, hydantoin-based compounds have been effective against pathogens such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans. thebioscan.com Their mode of action often involves the inhibition of ergosterol (B1671047) synthesis or the disruption of the fungal cell membrane. thebioscan.com Research has demonstrated that certain hydantoin derivatives can effectively inhibit the growth of resistant fungal strains. thebioscan.com A study on novel 2-thiohydantoin (B1682308) derivatives showed that one compound was effective against Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. ekb.eg

Furthermore, hydantoin derivatives have found applications in agriculture as antimicrobial agents. nih.gov For example, a series of novel hydantoin cyclohexyl sulfonamide derivatives displayed potent inhibitory activity against plant pathogens like Botrytis cinerea, Sclerotinia sclerotiorum, and Erwinia carotorora. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Hydantoin Derivatives

| Derivative Type | Target Organism(s) | Mechanism/Observation | Reference |

|---|---|---|---|

| General Hydantoin Derivatives | Gram-positive and Gram-negative bacteria | Inhibition of cell wall synthesis, disruption of protein synthesis, membrane permeabilization | thebioscan.com |

| N-benzyl-substituted hydantoins | Gram-positive and Gram-negative bacteria | Enhanced activity due to increased hydrophobic interactions | thebioscan.com |

| General Hydantoin Derivatives | Candida albicans, Aspergillus niger, Cryptococcus neoformans | Inhibition of ergosterol synthesis, disruption of fungal cell membrane | thebioscan.com |

| 2-Thiohydantoin derivative (4b) | Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Exhibited activity against these species | ekb.eg |

| Hydantoin cyclohexyl sulfonamides | Botrytis cinerea, Sclerotinia sclerotiorum, Erwinia carotorora | Potent inhibitory activity against these plant pathogens | nih.gov |

| Bicyclic benzeneselenenyl derivatives | Bacteria and fungi | Highest inhibitory activity among a series of 22 derivatives tested | researchgate.net |

Antiviral Activities

The antiviral potential of hydantoin derivatives is an area of growing research interest. thebioscan.com These compounds have demonstrated activity against a range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). thebioscan.comresearchgate.net

The mechanisms of antiviral action often involve the inhibition of viral replication or the disruption of viral protein function. thebioscan.com For example, certain hydantoin derivatives have been reported to inhibit HSV replication by targeting the viral DNA polymerase. thebioscan.comresearchgate.net Another derivative, 5-(3,4-dichlorophenyl) methylhydantoin, has been shown to inhibit the late stages of poliovirus replication by blocking the assembly of the virus and the post-synthetic cleavages of its proteins. nih.gov

Research has identified specific structural features that contribute to the antiviral efficacy of these compounds. Lipophilic hydantoin derivatives bearing cycloalkyl, phenyl, or benzhydryl substituents have shown promising pharmacological activities. nih.gov In one study, 3-benzhydryl-5-isopropyl hydantoin displayed a selective inhibitory effect against the vaccinia virus. nih.govresearchgate.net Other derivatives exhibited inhibitory effects against Coxsackie virus, parainfluenza-3 virus, reovirus-1, and Sindbis virus. nih.gov

Table 3: Antiviral Activity of Specific Hydantoin Derivatives

| Compound | Target Virus | EC₅₀ / Observation | Reference |

|---|---|---|---|

| 3-Benzhydryl-5-isopropyl hydantoin (5a) | Vaccinia virus | 16 μg/mL; selective inhibitory effect | nih.govresearchgate.net |

| Hydantoin derivatives 5f and 5h | Coxsackie virus, parainfluenza-3 virus, reovirus-1, Sindbis virus | 16 μg/mL | nih.gov |

| 5-(3,4-dichlorophenyl) methylhydantoin | Poliovirus | Inhibits viral assembly and post-synthetic protein cleavage | nih.gov |

| General Hydantoin Derivatives | Herpes Simplex Virus (HSV) | Inhibition of viral replication by targeting viral DNA polymerase | thebioscan.comresearchgate.net |

Anticancer and Antileukemic Properties

The hydantoin scaffold is a key structural motif in several anticancer agents. ekb.egnih.gov These derivatives exhibit a range of mechanisms to combat cancer cell growth and proliferation. ekb.egekb.eg

One of the primary mechanisms of action is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis. ekb.egekb.egnih.gov For example, novel hydantoin-bridged analogues of combretastatin (B1194345) A-4 have shown potent cytotoxicity against various human cancer cell lines by inhibiting tubulin polymerization. nih.gov

Other anticancer mechanisms of hydantoin derivatives include:

Histone deacetylase (HDAC) inhibition : Altering gene expression to suppress tumor growth. ekb.egekb.eg

Modulation of B-cell lymphoma-2 (Bcl-2) : Regulating apoptosis. ekb.egekb.eg

Interference with kinesin spindle proteins : Disrupting mitosis. ekb.egekb.eg

Inhibition of epidermal growth factor receptor (EGFR) : Blocking signaling pathways that promote cell proliferation. ekb.egekb.eg

Specific derivatives have shown notable activity against various cancer cell lines. 3-Cyclohexyl-5-phenyl hydantoin demonstrated inhibitory activity against cervical carcinoma (HeLa) and breast carcinoma (MCF-7) cells. nih.govresearchgate.net Another derivative, 3-benzhydryl-5-phenyl substituted hydantoin, showed moderate inhibitory activity against HeLa, MCF-7, pancreatic carcinoma (MiaPaCa-2), lung carcinoma (H 460), and colon carcinoma (SW 620) cell lines. nih.govresearchgate.net

Table 4: Anticancer and Antileukemic Activity of Hydantoin Derivatives

| Derivative | Cancer Cell Line(s) | IC₅₀ / Mechanism of Action | Reference |

|---|---|---|---|

| Hydantoin-bridged CA-4 analogues (e.g., compound 8d) | Various human cancer cell lines | 0.186-0.279 μM; Inhibition of tubulin polymerization, G2/M cell cycle arrest, induction of apoptosis | nih.gov |

| 3-Cyclohexyl-5-phenyl hydantoin (5g) | HeLa (cervical), MCF-7 (breast) | 5.4 μM (HeLa), 2 μM (MCF-7) | nih.govresearchgate.net |

| 3-Benzhydryl-5-phenyl substituted hydantoin (5h) | HeLa, MCF-7, MiaPaCa-2 (pancreatic), H 460 (lung), SW 620 (colon) | 20−23 μM | nih.govresearchgate.net |

| 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative (compound 4) | SW480 (colon), SW620 (colon), PC3 (prostate) | Most effective against these cell lines in a study | mdpi.com |

Analgesic Effects

Some hydantoin derivatives have been found to possess analgesic properties. jddtonline.info This activity is often associated with their neurological effects, similar to their anticonvulsant mechanisms. For instance, Phenytoin is known to be effective in some cases of trigeminal neuralgia and related neuralgias, which are characterized by severe facial pain. jddtonline.infopcbiochemres.com

Research has also explored the analgesic potential of other N-substituted hydantoin derivatives. One study found that 1-phenyl-3-(o-chloro-p-sulfonamide-phenyl)-hydantoin, in addition to its anticonvulsant activity, exhibited minor analgesic effects. nih.gov This suggests that the hydantoin scaffold can be a starting point for the development of new pain-relieving medications.

Activity as Plant Growth Regulators and Pesticide Intermediates

The applications of hydantoin derivatives extend into the agricultural sector, where they are used as plant growth regulators and intermediates in the synthesis of pesticides. nih.govchemimpex.com The compound 5-(4-chlorobutyl)hydantoin is specifically noted for its use in agrochemical formulations as a plant growth regulator and a pesticide intermediate. chemimpex.com

Certain hydantoin derivatives, such as (+)-hydantocidin, exhibit significant herbicidal and plant growth regulatory activities. mdpi.com In the realm of pesticides, the hydantoin derivative Iprodione is a widely used fungicide. mdpi.comtandfonline.com Furthermore, various N-halogenated derivatives of hydantoin, like dichlorodimethylhydantoin (DCDMH) and bromochlorodimethylhydantoin (BCDMH), are utilized as biocides and disinfectants. suru-chem.com The versatility of the hydantoin ring allows for the creation of compounds that can help improve crop yields and provide protection against pests and diseases. chemimpex.comnih.gov

Influence on Neurological Disorders

Derivatives of this compound are recognized for their potential in targeting neurological disorders. chemimpex.com The core hydantoin structure is a well-established pharmacophore in this field, with clinically approved drugs like Phenytoin used for treating epilepsy. ekb.egpcbiochemres.com Research into new derivatives aims to build upon this foundation, seeking compounds with improved efficacy and broader applications.

Studies have demonstrated that various hydantoin derivatives exhibit significant anticonvulsant and psychotropic effects. ffhdj.comffhdj.com For instance, certain amino acid hydantoin derivatives have shown pronounced anxiolytic and behavior-activating effects in animal models. ffhdj.com These compounds have also exhibited antidepressant properties, suggesting a multifaceted impact on the central nervous system. ffhdj.comffhdj.com The versatility of the hydantoin structure allows for modifications that can fine-tune its interaction with neurological targets, offering a promising avenue for the development of new treatments for conditions like epilepsy and depression. pcbiochemres.comffhdj.com

Specific Biological Evaluation of this compound-derived Compounds

In Vitro Bioassays and Cellular Studies (e.g., inhibition, cytotoxicity, antiproliferative activity)

The therapeutic potential of this compound derivatives is extensively evaluated through a variety of in vitro bioassays. These laboratory-based tests are critical for determining the cytotoxic and antiproliferative activity of these compounds against various cell lines, particularly cancer cells.

Research has shown that hydantoin derivatives can exhibit a range of cytotoxic activities, from weak to strong, against human cancer cell lines. nih.gov For example, novel diazaspiro bicyclo hydantoin derivatives have been tested against human leukemia cells (K562 and CEM), with some compounds showing IC50 values lower than 50 µM. nih.gov Similarly, spirohydantoin derivatives have demonstrated growth inhibition and apoptosis-inducing effects in leukemic cells. proquest.com

The antiproliferative effects are often concentration-dependent. proquest.com Studies on mouse mammary adenocarcinoma cell lines (AMN3) revealed that newly synthesized hydantoin derivatives could significantly decrease cell growth compared to untreated controls. proquest.com The effectiveness of these compounds is often linked to their specific chemical structures, with modifications to the hydantoin ring influencing their biological activity. nih.gov For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the hydantoin nucleus has been associated with enhanced cytotoxic activity. nih.gov

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Diazaspiro bicyclo hydantoin derivative | K562 (Chronic Myelogenous Leukemia) | <50 | nih.gov |

| Diazaspiro bicyclo hydantoin derivative | CEM (T-cell Leukemia) | <50 | nih.gov |

| 3-Cyclohexyl-5-phenyl hydantoin | HeLa (Cervical Carcinoma) | 5.4 | nih.gov |

| 3-Cyclohexyl-5-phenyl hydantoin | MCF-7 (Breast Carcinoma) | 2 | nih.gov |

| 3-Benzhydryl-5-phenyl hydantoin | HeLa, MCF-7, MiaPaCa-2, H460, SW620 | 20-23 | nih.gov |

| Spirohydantoin-capped hexamethylene linker derivative (10a) | MCF-7 (Breast Adenocarcinoma) | 2.56 | ekb.eg |

| Hydantoin-bridged combretastatin A-4 analog (18a) | HeLa, A2780, HCT-116, MDA-MB-231 | 0.186-0.279 | ekb.eg |

In Vivo Pharmacological Efficacy Studies (e.g., antidepressant-like activity)

The evaluation of this compound derivatives extends to in vivo studies to confirm their pharmacological effects in living organisms. A significant area of investigation has been their potential antidepressant-like activity.

Animal models, such as the forced swimming test, are commonly used to screen for antidepressant effects. ffhdj.com In these studies, certain amino acid hydantoin derivatives have demonstrated the ability to reduce immobility time, a key indicator of antidepressant efficacy. ffhdj.com This suggests that these compounds may have a positive impact on mood and behavior. The antidepressant effects of some hydantoin derivatives are also linked to their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like serotonin (B10506). ffhdj.com

Mechanistic Elucidation of Biological Actions

Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for their development as therapeutic agents. Research has pointed to several key pathways, including enzyme modulation and interference with DNA processes.

Enzyme Modulation (e.g., inhibition of AdSS synthetase, thymidine (B127349) phosphorylase)

One of the primary mechanisms of action for hydantoin derivatives is the modulation of enzyme activity. Two notable examples are the inhibition of adenylosuccinate synthetase (AdSS) and thymidine phosphorylase.

Adenylosuccinate Synthetase (AdSS) Inhibition: AdSS is an enzyme involved in the de novo synthesis of purines, which are essential building blocks for DNA and RNA. nih.gov Certain hydantoin-containing natural products, like hydantocidin (B162813), have been shown to indirectly inhibit AdSS. While hydantocidin itself is not an inhibitor, its phosphorylated derivative is a potent inhibitor of the synthetase. nih.govresearchgate.net This inhibition disrupts the purine (B94841) biosynthesis pathway, which can have significant effects on cell growth and proliferation. nih.gov

Thymidine Phosphorylase Inhibition: Thymidine phosphorylase is an enzyme that plays a role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govnih.gov By inhibiting this enzyme, hydantoin derivatives can potentially suppress tumor growth. nih.gov Docking studies have suggested that certain spirohydantoin derivatives could be promising scaffolds for developing thymidine phosphorylase inhibitors. nih.govmdpi.com

Interference with DNA Replication

Some derivatives of hydantoin have been shown to interfere with DNA replication, a critical process for cell division. This interference can occur through various mechanisms, including the formation of DNA lesions and the inhibition of enzymes involved in DNA maintenance.

One mechanism involves the oxidation of DNA bases, such as guanine, which can lead to the formation of hydantoin products. nih.gov These hydantoin lesions can act as blocks to DNA synthesis, effectively stalling the replication process. nih.gov Additionally, certain hydantoin derivatives, like spiromustine (B1662734) (a spirohydantoin mustard), act as alkylating agents. nih.gov They form covalent bonds with DNA, leading to cross-linking, strand scission, and ultimately, cytotoxicity. nih.gov This direct damage to DNA interferes with both replication and transcription, making it a potent anticancer strategy. nih.gov

Receptor Interactions (e.g., 5-HT7 receptor antagonism)

The hydantoin scaffold is a key structural feature in the design of potent antagonists for the serotonin 5-HT7 receptor (5-HT7R), which has emerged as a promising therapeutic target for central nervous system (CNS) disorders. nih.govresearchgate.net While this compound itself is not typically a final, highly active antagonist, its structure represents a crucial intermediate in the synthesis of advanced 5-HT7R ligands. The chlorobutyl group serves as a reactive linker, allowing for the covalent attachment of various pharmacophoric moieties, commonly arylpiperazine groups, to yield high-affinity antagonists.

Research has focused extensively on developing selective and potent 5-HT7R antagonists based on a hydantoin-piperazine framework. uj.edu.pl These studies have revealed that the affinity for the 5-HT7R is significantly influenced by the stereochemistry of the hydantoin ring and the nature of the substituents on both the hydantoin and the arylpiperazine moieties. nih.gov For instance, in a series of hydantoin-derived phenylpiperazines, compounds with a specific absolute configuration at the stereogenic centers of the hydantoin core and the linker exhibited the highest affinity for the 5-HT7 receptor. nih.gov

Functional assays have confirmed that these high-affinity ligands act as antagonists, effectively inhibiting the production of cyclic AMP (cAMP) mediated by the 5-HT7 receptor. nih.govuj.edu.pl Structure-activity relationship (SAR) studies have demonstrated that mono-phenyl substituents on both the hydantoin ring and the piperazine (B1678402) group are generally more favorable for high 5-HT7R affinity compared to di-phenyl substitutions. ebi.ac.uk The resulting derivatives often show potent Ki values, frequently in the low nanomolar range, and exhibit significant selectivity over other serotonin receptors (like 5-HT1A and 5-HT2A) and dopamine (B1211576) receptors (D2R). uj.edu.plebi.ac.uk

Table 1: 5-HT7 Receptor Affinity of Representative Hydantoin Derivatives

| Compound | Structure | 5-HT7R Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|

| Compound A | 5-(4-fluorophenyl)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-methylimidazolidine-2,4-dione | <10 | High selectivity over 5-HT1A and D2 receptors uj.edu.plebi.ac.uk |

| Compound B | 5-phenyl-3-(2-hydroxy-3-(4-(2-ethoxyphenyl)piperazin-1-yl)propyl)-5-methylimidazolidine-2,4-dione | ≤ 10 | Potent and selective for 5-HT7R ebi.ac.uk |

| Stereoisomer 5.4 | Optically pure hydantoin-piperazine derivative with (S) configuration at C5 and (R) at C7 | 11.2 | High 5-HT7R affinity with selectivity over D2, 5-HT1A, and 5-HT2A receptors uj.edu.pl |

| Stereoisomer 6.4 | Optically pure hydantoin-piperazine derivative with (S) configuration at C5 and (R) at C7 | 13.5 | High 5-HT7R affinity with selectivity over D2, 5-HT1A, and 5-HT2A receptors uj.edu.pl |

Prodrug Strategies and Enhanced Biological System Delivery Utilizing Hydantoin Scaffolds

The hydantoin scaffold is not only integral to the pharmacological activity of many compounds but also serves as a versatile platform for the development of prodrugs. researchgate.netjddtonline.info Prodrug strategies are employed to overcome pharmaceutical and pharmacokinetic challenges, such as poor solubility, low bioavailability, and inefficient delivery to the target site, particularly the CNS. nih.govnih.gov By transiently modifying the chemical structure of a hydantoin-based drug, its delivery and efficacy can be significantly enhanced. rsc.org

A classic and highly successful example of a hydantoin-based prodrug is Fosphenytoin. researchgate.net Phenytoin, an effective anticonvulsant, suffers from very low aqueous solubility, complicating its parenteral administration. Fosphenytoin, a phosphate (B84403) ester prodrug of Phenytoin, was designed to address this limitation. It is highly water-soluble and is rapidly converted in the body by phosphatases to the active drug, Phenytoin. researchgate.netjddtonline.info This strategy allows for safer and more reliable intravenous and intramuscular administration.

For hydantoin-based drugs targeting the CNS, such as 5-HT7 receptor antagonists, a primary challenge is crossing the blood-brain barrier (BBB). nih.govresearchgate.net Prodrug approaches for CNS delivery often focus on increasing the lipophilicity of the parent molecule to facilitate passive diffusion across the BBB. nih.gov This can be achieved by masking polar functional groups on the hydantoin scaffold, such as N-H protons, with lipophilic moieties. These promoieties are designed to be cleaved by enzymes within the brain, releasing the active drug at its target site. nih.govresearchgate.net Another strategy involves designing prodrugs that utilize carrier-mediated transport systems at the BBB to gain entry into the brain. nih.gov By modifying the hydantoin scaffold with specific promoieties, these drugs can be engineered to improve solubility, enhance brain penetration, and achieve higher therapeutic concentrations in the CNS. nih.govmorressier.com

Table 2: Prodrug Strategies for Hydantoin-Based Compounds

| Strategy | Promoieties | Objective | Example |

|---|---|---|---|

| Enhance Aqueous Solubility | Phosphate esters | Improve solubility for parenteral administration. researchgate.net | Fosphenytoin (prodrug of Phenytoin) researchgate.netjddtonline.info |

| Increase Lipophilicity for CNS Delivery | Lipophilic esters, amides | Mask polar groups to improve passive diffusion across the Blood-Brain Barrier (BBB). nih.govresearchgate.net | General strategy for CNS-targeted agents. morressier.com |

| Carrier-Mediated Transport | Amino acids, glucose | Utilize endogenous transporters at the BBB for active uptake into the brain. nih.gov | General strategy for CNS-targeted agents. nih.gov |

| Improve Oral Bioavailability | Intercalation into layered double hydroxides (LDHs) | Enhance dissolution rate and prevent agglomeration of poorly soluble drugs. nih.gov | Phenytoin-LDH formulation shows enhanced bioavailability. nih.gov |

Structure Activity Relationship Sar Studies of 5 4 Chlorobutyl Hydantoin Derivatives

Impact of Hydantoin (B18101) Ring Substituents on Biological Activity Profiles

The hydantoin core, a five-membered ring containing two nitrogen atoms, offers multiple positions (N-1, N-3, and C-5) for substitution, and the nature of these substituents significantly dictates the compound's pharmacological activity. mdpi.com

Research into the SAR of hydantoins has revealed several key insights:

N-1 and N-3 Positions: The biological activity of hydantoin compounds is dependent on the substituents at the N-1 and N-3 positions. mdpi.com Modifications at these sites can alter the molecule's polarity, lipophilicity, and ability to interact with biological targets. For instance, N-methylation has been shown to decrease activity against electroshock-induced seizures while increasing activity against chemically induced convulsions. cutm.ac.in The synthesis of various N1-alkyl and aralkyl hydantoins has been a strategy to explore and modify the activity of the parent compound. nih.gov

C-5 Position: The substituent at the C-5 position is a primary determinant of the type and potency of biological activity. Aromatic substituents, such as a phenyl group, are often essential for certain activities, like anticonvulsant effects against tonic-clonic seizures. slideshare.netpharmacy180.comslideshare.net In contrast, alkyl groups at this position may introduce sedative properties. slideshare.netpharmacy180.comslideshare.net

The interplay between substituents at these three positions is complex. A study on the antischistosomal agent Ro 13-3978, an aryl hydantoin, underscored that the hydantoin core is essential for its high activity. nih.gov This highlights that while substituents are critical for tuning activity, the integrity of the core scaffold is fundamental.

Table 1: Impact of Hydantoin Ring Substituents on Activity

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

|---|---|---|

| N-1 / N-3 | Alkyl (e.g., Methyl) | Can modulate activity spectrum (e.g., electroshock vs. chemical convulsions) cutm.ac.in |

| N-1 | Alkyl, Aralkyl | Used to modify the activity profile of the parent hydantoin nih.gov |

| C-5 | Aromatic (e.g., Phenyl) | Often crucial for anticonvulsant activity against grand mal seizures slideshare.netslideshare.net |

Influence of the 4-Chlorobutyl Chain Length and Modifications on Efficacy

The 4-chlorobutyl group at the C-5 position of the hydantoin ring is a critical feature that significantly influences the molecule's efficacy. The length, branching, and functional groups of this alkyl chain can affect the compound's interaction with its biological target, as well as its pharmacokinetic properties.

General principles derived from SAR studies of 5-substituted hydantoins indicate that:

Chain Length: For certain biological activities, such as anticonvulsant effects, increasing the length of the alkyl chain can lead to an increase in activity. slideshare.net Therefore, modifying the butyl chain of 5-(4-chlorobutyl)hydantoin to a pentyl or hexyl chain could potentially enhance its potency, although this may also affect other properties like solubility and toxicity.

Nature of the Substituent: The type of substituent at C-5 is important for the activity profile. cutm.ac.in Lower alkyl substituents on hydantoins are often associated with activity against petit mal epilepsy, whereas aryl substituents tend to confer activity against grand mal seizures. cutm.ac.in The 4-chlorobutyl group, being an alkyl chain, suggests a particular spectrum of activity that could be shifted by replacing it with an aromatic or cycloalkyl group.

Systematic modifications of the 4-chlorobutyl chain are a key strategy for optimizing the therapeutic potential of this class of compounds.

Table 2: Predicted Effects of 4-Chlorobutyl Chain Modifications

| Modification | Potential Impact on Efficacy | Rationale |

|---|---|---|

| Increase Chain Length (e.g., to pentyl) | May increase activity | Increased chain length can enhance anticonvulsant activity slideshare.net |

| Decrease Chain Length (e.g., to propyl) | May alter activity profile or potency | Chain length is a critical determinant of interaction with the target |

| Replace Chlorine with other Halogens | Could modify potency and pharmacokinetics | Halogen identity affects lipophilicity and metabolic stability |

| Introduce Polar Functional Groups (e.g., -OH, -NH2) | Could alter solubility and target binding | Changes in polarity and hydrogen bonding capabilities |

Stereochemical Considerations and Enantioselectivity in Hydantoin Synthesis and Activity

When the C-5 carbon of the hydantoin ring is substituted with a group other than hydrogen and is not part of a symmetrical disubstitution, it becomes a stereocenter. This is the case for this compound, which can exist as a pair of enantiomers (R and S forms). The three-dimensional arrangement of atoms is often critical for a drug's interaction with its biological target, which is typically a chiral macromolecule like a protein or enzyme.

Enantioselectivity in Biological Activity: It is common for enantiomers of a chiral drug to exhibit different pharmacological activities. One enantiomer may be significantly more potent than the other, or they may even have different or opposing effects. For example, in a study of novel 3,5-disubstituted hydantoins, the anti-diastereomer of one compound showed a potent antiproliferative effect on a human breast carcinoma cell line, while its syn-diastereomer was only moderately active. mdpi.com This underscores the importance of evaluating the biological activity of individual stereoisomers.

Enantioselective Synthesis: The synthesis of hydantoins often results in a racemic mixture (an equal mixture of both enantiomers). slideshare.netpharmacy180.com To study the effects of individual enantiomers, chemists must either separate them from the racemic mixture (a process called chiral resolution) or develop methods for enantioselective synthesis, which produce one enantiomer preferentially. slideshare.netpharmacy180.com Single-step enantioselective syntheses of 5-monosubstituted hydantoins have been developed using chiral catalysts, achieving high yields and enantiomeric ratios. cutm.ac.in

Therefore, a complete understanding of the SAR for this compound requires the synthesis and biological evaluation of its individual R and S enantiomers to determine if one is more active or possesses a more desirable therapeutic profile.

Computational and Predictive Models for SAR Analysis

In modern drug discovery, computational tools play a vital role in predicting the properties of new chemical entities and guiding synthetic efforts. For this compound and its derivatives, various computational models can be employed to analyze their SAR.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By analyzing a set of known hydantoin derivatives and their measured activities, a QSAR model could be built to predict the activity of new, unsynthesized derivatives of this compound. This allows researchers to prioritize the synthesis of compounds that are most likely to be active.

In Silico ADMET Profiling: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. For new 3,5-disubstituted hydantoins, in silico analyses have been used to estimate properties like water solubility, membrane permeability, and potential for metabolism by enzymes like CYP3A4. researchgate.net Such predictions can help identify potential liabilities early in the drug discovery process.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. If the protein target of this compound is known, molecular docking could be used to visualize how different derivatives interact with the binding site. This can provide insights into why certain substituents enhance activity while others diminish it, guiding the design of more potent analogues. For instance, molecular docking has been used to select 2-thiohydantoin (B1682308) derivatives for testing on targets like the androgen receptor. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. By comparing the structures of active hydantoin derivatives, a pharmacophore model can be developed and used to screen virtual libraries for new compounds that fit the model.

These computational approaches accelerate the optimization process by allowing for the virtual screening and evaluation of a large number of potential derivatives, focusing laboratory resources on the most promising candidates.

Advanced Applications and Industrial Relevance in Research

Role as a Key Intermediate in Complex Pharmaceutical Synthesis

5-(4-Chlorobutyl)hydantoin serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.com The hydantoin (B18101) scaffold (imidazolidine-2,4-dione) is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. amazonaws.com Hydantoin derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. beilstein-journals.orgbeilstein-journals.org

The specific structure of this compound is particularly advantageous for creating complex molecules, such as spiro-hydantoins, which are valuable in drug development. nih.govnih.gov Its reactive chlorobutyl group allows for further chemical modifications, enabling the synthesis of diverse derivatives. Research has particularly noted its utility as a building block for pharmaceutical agents that target neurological disorders. chemimpex.com The ability to modify the compound's structure allows medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of new drug candidates. chemimpex.com

Utilization in Agrochemical Development for Crop Enhancement and Pest Management

In the agrochemical sector, this compound is utilized in the formulation of products designed to enhance crop yields and manage pests. chemimpex.com It functions as an intermediate in the synthesis of plant growth regulators and pesticides. chemimpex.com The biological activity inherent in the hydantoin ring can be harnessed and modified to create active ingredients that influence plant physiology or exhibit pesticidal properties. This application is valuable for sustainable agriculture, contributing to improved crop resilience and productivity. chemimpex.com

Integration into Polymer Chemistry for Material Property Enhancement

The compound finds application in polymer chemistry, where it is incorporated into polymer formulations to improve the characteristics of materials. chemimpex.com Its integration can enhance key properties such as thermal stability and mechanical strength. chemimpex.com This makes it a useful component in the production of high-performance materials intended for demanding applications where durability and resilience are critical. chemimpex.com

Employment in Analytical Chemistry as a Reagent

This compound is also employed as a reagent in the field of analytical chemistry. chemimpex.com Its specific chemical properties enable its use in various analytical techniques. It aids in the detection and quantification of other chemical substances within complex mixtures, serving as a valuable tool for chemical analysis. chemimpex.com

Potential in Cosmetic Formulations as Antimicrobial Preservatives

The antimicrobial properties of hydantoin derivatives make them effective preservatives in cosmetic and personal care products. chemimpex.combohrium.com Compounds like DMDM Hydantoin are well-known broad-spectrum antimicrobials that work by releasing formaldehyde, thereby protecting products from contamination by fungi, yeast, and bacteria. amazonaws.com this compound possesses similar antimicrobial characteristics, making it a suitable candidate for preserving cosmetic formulations, which helps to ensure product safety and extend shelf life. chemimpex.com Research into various hydantoin derivatives has confirmed their potential as antimicrobial agents, with activity against a range of pathogens. researchgate.netnih.govnih.govresearchgate.net

Development of Novel Therapeutic Agents and Lead Optimization

The development of new drugs is a complex process where a "lead compound"—a chemical that has pharmacological or biological activity—is identified and then modified to create an optimized drug candidate. danaher.comnih.gov this compound serves as an excellent starting point, or building block, in this process. chemimpex.com

Its value in lead optimization stems from several factors:

Valuable Scaffold : The hydantoin ring is a proven pharmacophore found in numerous clinically used drugs. amazonaws.com

Modifiability : The structure can be readily modified, allowing chemists to synthesize a library of related compounds to study structure-activity relationships (SAR). chemimpex.combeilstein-journals.org

Enhanced Properties : The chlorobutyl group increases the molecule's lipophilicity (its ability to dissolve in fats or lipids), which can improve a drug's absorption and efficacy in biological systems. chemimpex.com

By leveraging these features, researchers can develop novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. chemimpex.comnih.gov

Future Perspectives and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

Traditional methods for synthesizing hydantoins, such as the Bucherer-Bergs reaction, are being re-evaluated in favor of more sustainable and efficient alternatives. srrjournals.comresearchgate.net Modern synthetic chemistry is increasingly focused on developing novel routes that offer improved yields, reduced reaction times, and milder conditions. organic-chemistry.org Research has demonstrated the successful use of microwave-assisted synthesis for creating 3,5- and 1,3,5-substituted hydantoins, significantly accelerating the reaction process. researchgate.net Another promising approach involves the use of hypervalent iodine cyanation reagents, which allows for the synthesis of enantiopure 1,5-substituted hydantoins from readily available amino acids without racemization. organic-chemistry.org Furthermore, simple and efficient protocols have been developed that avoid hazardous reagents like isocyanates by reacting α-amino methyl ester hydrochlorides with carbamates. organic-chemistry.org These advancements pave the way for more environmentally friendly and economically viable production of complex hydantoin (B18101) derivatives originating from scaffolds like 5-(4-chlorobutyl)hydantoin.

Design of Advanced Hydantoin-Based Compounds with Tuned Biological Profiles

The hydantoin structure, with its multiple sites for substitution (N-1, N-3, and C-5), offers vast possibilities for designing new therapeutic agents with tailored biological activities. nih.govresearchgate.netnih.gov Extensive structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications influence pharmacological effects. nih.govekb.eg For instance, in the development of anticancer agents, SAR studies have elucidated the importance of specific substitutions on the hydantoin ring for inhibiting targets like the Epidermal Growth Factor Receptor (EGFR) and various kinases. ekb.egnih.govacs.org The goal is to create derivatives with enhanced potency and selectivity, thereby maximizing therapeutic impact while minimizing off-target effects. By strategically modifying the this compound core, researchers can develop next-generation compounds with precisely tuned profiles for treating a range of diseases, from cancer to epilepsy. nih.govnih.gov

| Target/Activity | Structural Moiety | Impact on Biological Activity | Reference |

|---|---|---|---|

| Anticancer (EGFR Inhibition) | 5-benzylidene substitutions | Modifications on the benzylidene ring influence antiproliferative activity. | acs.org |

| Anticonvulsant | Phenyl ring at C-5 | An extended conformation of the phenyl ring away from the hydantoin ring is associated with biological activity. | nih.gov |

| Anticancer (Kinase Inhibition) | Hybrid molecules with azolidinones | Combining diphenylamine-2,4′-dicarboxamide with hydantoin-related heterocycles can yield potent kinase inhibitors. | nih.gov |

| Antiproliferative | Cyclopentyl group at N-3 | Demonstrated significant antiproliferative effects on human breast carcinoma cell lines (MCF7). | nih.gov |

In-depth Mechanistic Elucidation of Biological Actions at a Molecular Level

A deeper understanding of how hydantoin derivatives exert their effects at the molecular level is critical for rational drug design. nih.gov For their established role as anticonvulsants, hydantoins like phenytoin (B1677684) are known to act by inactivating voltage-gated sodium channels in neurons, which stabilizes the neuronal membrane and prevents the spread of seizure activity. rxlist.compcbiochemres.comresearchgate.net However, the mechanisms for their anticancer activities are more varied. Research has shown that hydantoin derivatives can function through histone deacetylase inhibition, modulation of B-cell lymphoma-2 (Bcl-2), interference with kinesin spindle proteins, and inhibition of tubulin polymerization. ekb.egwisdomlib.org Future research will focus on using advanced techniques in molecular biology and computational modeling to precisely map these interactions. researchgate.net Elucidating these pathways will enable the development of more targeted and effective therapies based on the this compound scaffold.

Targeted Drug Delivery Systems Utilizing this compound Scaffolds

The development of targeted drug delivery systems aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic toxicity. nih.gov The versatile and synthetically accessible hydantoin scaffold is an attractive candidate for creating such systems. researchgate.netnih.govresearchgate.net Researchers are exploring the formulation of hydantoin-based compounds into novel delivery platforms. One approach involves creating protein-hydantoin hybrids, where the hydantoin derivative is incorporated into a protein matrix, such as a hydrogel, which can be used for controlled release. nih.gov Another strategy involves incorporating hydantoin derivatives into nanocarriers like liposomes or nanogels, which can be engineered to target specific cells or tissues, such as tumors. nih.govnih.gov By functionalizing the this compound structure, it could be tethered to targeting ligands (e.g., folic acid) or integrated into smart polymer systems, opening new avenues for localized and controlled drug administration. nih.gov

Application of Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of hydantoins is an area where these principles are being actively applied. researchgate.netingentaconnect.com Research is focused on methods that reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and utilize renewable resources. researchgate.net Techniques such as microwave irradiation, ultrasound-assisted synthesis, and solvent-free reactions have been shown to be effective for producing hydantoins and their derivatives. researchgate.netresearchgate.net For example, the use of ultrasound irradiation with a recyclable catalyst like montmorillonite (B579905) K-10 has been reported for the efficient synthesis of 5,5-disubstituted hydantoins. researchgate.netresearchgate.net Applying these green methodologies to the synthesis of this compound and its subsequent derivatives can lead to more sustainable manufacturing processes. ingentaconnect.com

| Green Chemistry Method | Description | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Utilizes microwave energy to accelerate chemical reactions. | Rapid reaction times, increased yields, enhanced purity. | researchgate.net |

| Ultrasound Irradiation | Uses high-frequency sound waves to induce cavitation and enhance reaction rates. | Short reaction times, high efficiency, mild reaction conditions. | researchgate.netresearchgate.net |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often by grinding solid reactants together. | Reduces solvent waste, simplifies workup, environmentally friendly. | researchgate.netingentaconnect.com |

| Use of Ionic Liquids | Employing non-volatile, recyclable salts that are liquid at room temperature as reaction media. | Potential for catalyst recycling, low volatility, tunable properties. | researchgate.net |

| Solid-Phase Synthesis | The starting material is attached to a solid support, facilitating purification by simple filtration. | Simplified purification, potential for automation and combinatorial chemistry. | researchgate.net |

Development of Hydantoin Derivatives for Emerging Therapeutic Targets

While hydantoins are well-known for their anticonvulsant properties, ongoing research continues to uncover their potential across a wide spectrum of diseases. wisdomlib.orgjddtonline.info The structural versatility of the hydantoin ring allows for its adaptation to interact with a diverse array of biological targets. nih.govresearchgate.net Scientists are actively developing hydantoin derivatives to address emerging therapeutic needs. These include novel anticancer agents that target specific cellular pathways involved in tumor growth and survival, as well as new anti-inflammatory drugs that could treat conditions like rheumatoid arthritis. ekb.egwisdomlib.org Furthermore, the antimicrobial and antiviral potential of hydantoin compounds is being explored to combat infectious diseases, including those caused by drug-resistant pathogens. researchgate.netjddtonline.info This expansion into new therapeutic areas highlights the enduring relevance and untapped potential of the hydantoin scaffold in modern drug discovery.

| Therapeutic Area | Specific Target/Application | Example/Mechanism | Reference |

|---|---|---|---|